Levovirin valinate hydrochloride

HCV antiviral research prodrug pharmacokinetics oral bioavailability

Select Levovirin valinate hydrochloride (R1518) when your oral in vivo HCV research demands high bioavailability without erythrocyte toxicity. As the 5′-valine ester prodrug of the L-enantiomer levovirin, it exploits the intestinal PEPT1 transporter to achieve ≥87% oral bioavailability across species—overcoming the ~10% human bioavailability of unmodified levovirin. Critically, it retains Th1-enhancing immunomodulatory activity while completely lacking the hemolytic anemia induction associated with ribavirin. This delivers a cleaner experimental system for evaluating host immune responses without hematopoietic confounding. Ideal as a validated reference compound for PEPT1-mediated prodrug design alongside valacyclovir and valganciclovir, with a well-characterized pharmacokinetic profile (t½ <1 h prodrug, 6–8 h levovirin, Tmax ~2 h, 75–90% urinary recovery).

Molecular Formula C13H22ClN5O6
Molecular Weight 379.80 g/mol
CAS No. 705930-02-5
Cat. No. B1675188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevovirin valinate hydrochloride
CAS705930-02-5
SynonymsLevovirin valinate hydrochloride;  Levovirin valinate HCl;  R-1518;  R 1518;  R1518; 
Molecular FormulaC13H22ClN5O6
Molecular Weight379.80 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)OCC1C(C(C(O1)N2C=NC(=N2)C(=O)N)O)O)N.Cl
InChIInChI=1S/C13H21N5O6.ClH/c1-5(2)7(14)13(22)23-3-6-8(19)9(20)12(24-6)18-4-16-11(17-18)10(15)21;/h4-9,12,19-20H,3,14H2,1-2H3,(H2,15,21);1H/t6-,7-,8-,9-,12-;/m0./s1
InChIKeyBZAMJGAXDMZZKX-JSNLFJDGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Levovirin Valinate Hydrochloride CAS 705930-02-5: Valine Ester Prodrug for HCV Research with Differentiated Oral Bioavailability


Levovirin valinate hydrochloride (CAS 705930-02-5; synonym R1518) is the 5′-valine ester hydrochloride prodrug of levovirin, which is the L-enantiomer of the nucleoside analog ribavirin [1]. It was developed as an orally bioavailable prodrug to overcome the poor intestinal absorption of levovirin, which has an estimated human oral bioavailability of only approximately 10% [2]. The compound exploits the intestinal peptide transporter PEPT1 for carrier-mediated absorption, converting rapidly and exclusively to levovirin in vivo, and is intended as an alternative to ribavirin in HCV research applications [3].

Why Ribavirin or Levovirin Cannot Substitute for Levovirin Valinate Hydrochloride in Oral HCV Studies


Direct substitution with ribavirin introduces confounding variables including dose-limiting hemolytic anemia caused by erythrocyte accumulation of phosphorylated metabolites [1]. Substitution with unmodified levovirin is precluded by its severely limited oral absorption, with measured bioavailability of only 15%, 17%, and 25% in rat, monkey, and mouse respectively, and an estimated ~10% in humans [2]. Levovirin valinate hydrochloride addresses both constraints: it delivers levovirin with significantly enhanced oral bioavailability (≥87% across species) while maintaining the improved toxicity profile of the L-enantiomer that lacks hemolytic anemia induction [3]. No generic alternative achieves this specific combination of oral bioavailability enhancement and erythrocyte toxicity avoidance.

Levovirin Valinate Hydrochloride: Quantitative Comparative Evidence for Scientific Selection


Oral Bioavailability: Prodrug Delivery Achieves ≥87% vs. ~10% for Unmodified Levovirin

Levovirin valinate hydrochloride was specifically designed to overcome the poor oral bioavailability of levovirin, which results from low permeability of the L-ribose moiety across the intestinal epithelium. After oral administration, R1518 is rapidly and exclusively converted to levovirin, achieving substantially increased systemic exposure [1].

HCV antiviral research prodrug pharmacokinetics oral bioavailability PEPT1 transporter

Mutagenicity Profile: Absence of HCV NS5B Mutational Induction vs. Ribavirin

In a direct head-to-head comparison using HCV subgenomic replicon cells, levovirin did not increase NS5B mutational frequency, whereas ribavirin treatment resulted in significantly higher mutation rates [1].

HCV replicon viral mutagenesis NS5B polymerase quasispecies heterogeneity

Hemolytic Anemia Risk: Absence of Erythrocyte Toxicity vs. Ribavirin

Levovirin, the active moiety delivered by levovirin valinate hydrochloride, does not accumulate in red blood cells and lacks hemolytic anemia induction, a major dose-limiting toxicity of ribavirin [1]. This distinction arises because levovirin is not a substrate for erythrocyte phosphorylation and accumulation pathways.

hemolytic anemia erythrocyte toxicity safety pharmacology HCV therapy adverse events

Pharmacokinetic Profile: Rapid Conversion to Active Moiety with t½ of 6–8 Hours

In phase 1 healthy volunteer studies, levovirin valinate hydrochloride demonstrated rapid and exclusive conversion to levovirin, with the prodrug exhibiting a short half-life (<1 hour) and the active levovirin moiety showing a terminal elimination half-life of 6–8 hours [1].

HCV prodrug pharmacokinetics levovirin exposure R1518 human PK oral absorption

Immunomodulatory Activity Retention: Preserved Th1 Enhancement Without Direct Antiviral Effect

Levovirin retains the immunomodulatory activity of ribavirin, including stimulation of host immune responses characterized by enhanced Th1 and reduced Th2 cytokine expression, while lacking the direct antiviral activity observed with ribavirin [1].

HCV immunomodulation Th1/Th2 balance cytokine response ribavirin analog

Levovirin Valinate Hydrochloride: Recommended Research Applications Based on Quantitative Evidence


Oral HCV Immunomodulation Studies Requiring Avoidance of Hemolytic Anemia Confounds

Use levovirin valinate hydrochloride for oral in vivo HCV studies where immunomodulatory mechanisms are the primary endpoint and erythrocyte toxicity must be avoided. Based on evidence that levovirin lacks hemolytic anemia while retaining Th1-enhancing immunomodulatory activity [1], this compound provides a cleaner experimental system than ribavirin for evaluating host immune responses without hematopoietic toxicity confounding interpretation.

Oral Bioavailability Enhancement Research Using PEPT1-Targeted Prodrug Strategy

Employ levovirin valinate hydrochloride as a reference compound for studying PEPT1-mediated oral prodrug delivery. The compound demonstrates that valine ester derivatization of a poorly absorbed nucleoside analog (levovirin, ~10% human bioavailability) achieves ≥87% oral bioavailability across preclinical species [2], providing a validated comparator for evaluating novel PEPT1-targeted prodrug designs.

HCV Replicon Studies Requiring Non-Mutagenic Control for Viral Evolution Experiments

Select levovirin valinate hydrochloride (or its active moiety levovirin) for HCV replicon studies examining viral quasispecies evolution where ribavirin‘s mutagenic activity would confound results. Direct head-to-head comparison demonstrates that levovirin does not increase NS5B mutational frequency in replicon cells, whereas ribavirin induces statistically significant increases (P < 0.05) [3].

Comparative Prodrug Pharmacology Studies of Nucleoside Analog Bioavailability Enhancers

Utilize levovirin valinate hydrochloride for comparative analysis alongside other valine ester nucleoside prodrugs such as valacyclovir or valganciclovir. With its well-characterized human pharmacokinetic profile—including t½ < 1 hour for the prodrug, 6–8 hours for levovirin, Tmax = 2 hours, and 75–90% urinary recovery [4]—this compound serves as a benchmark for evaluating carrier-mediated prodrug strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Levovirin valinate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.